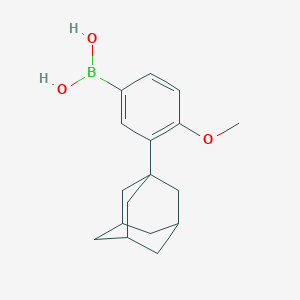![molecular formula C22H25BrNP B151396 [3-(Methylamino)propyl]triphenylphosphonium Bromide CAS No. 145126-87-0](/img/structure/B151396.png)
[3-(Methylamino)propyl]triphenylphosphonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methylamino)propyl]triphenylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C22H25BrNP. This compound is characterized by the presence of a triphenylphosphonium group attached to a (3-(methylamino)propyl) chain. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(methylamino)propyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the introduction of methylamine. The reaction is carried out in a solvent such as toluene or methanol under reflux conditions. The general steps are as follows:
Formation of (3-bromopropyl)triphenylphosphonium bromide:
Introduction of Methylamine:
Industrial Production Methods: Industrial production of (3-(methylamino)propyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: [3-(Methylamino)propyl]triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: It can be used as a precursor for the synthesis of ylides, which are intermediates in the Wittig reaction for the formation of alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide, cyanide, or alkoxide ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Alkenes: Through Wittig reactions, alkenes are produced as major products.
Scientific Research Applications
[3-(Methylamino)propyl]triphenylphosphonium Bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Mechanism of Action
The mechanism of action of (3-(methylamino)propyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria due to its lipophilic nature and positive charge. Once inside the mitochondria, it can disrupt mitochondrial function, leading to cell death in cancer cells. This selective accumulation is due to the higher transmembrane potential in cancer cell mitochondria compared to normal cells .
Comparison with Similar Compounds
(3-Aminopropyl)triphenylphosphonium bromide: Similar structure but with an amino group instead of a methylamino group.
(3-Dimethylamino)propyl)triphenylphosphonium bromide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness:
Properties
CAS No. |
145126-87-0 |
|---|---|
Molecular Formula |
C22H25BrNP |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


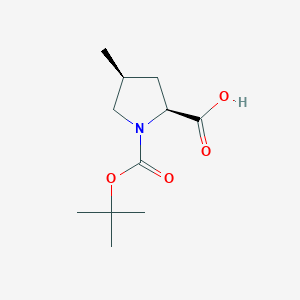
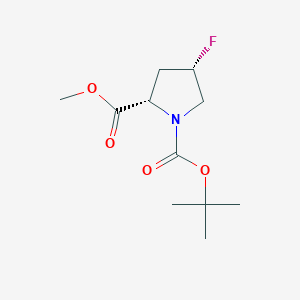

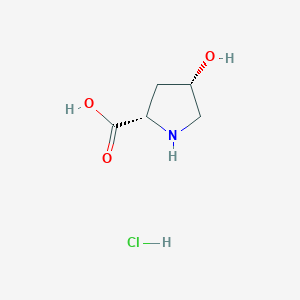


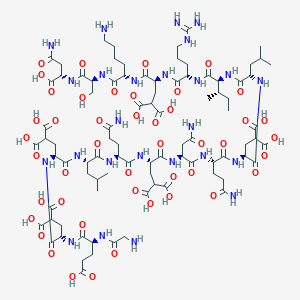
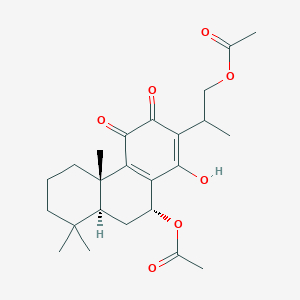
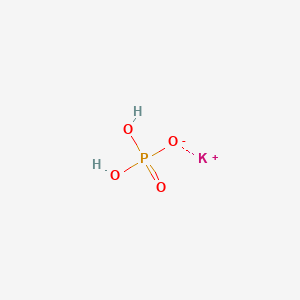
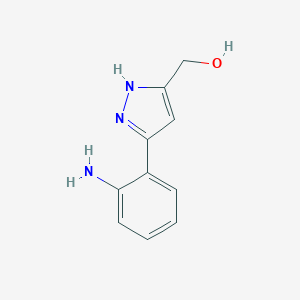

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

